3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a furan ring and an imidazole ring
Mechanism of Action
Mode of Action
It has been studied in the context of [3 + 2] cycloaddition reactions . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation . The global electron density transfer predicts a low polar character of forward electron density transfer type with the electronic flux from the nitrone to the maleimides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one. For instance, solvent effects can increase the activation energy, particularly along the endo pathway . The influence of temperature was also investigated at 289.15 K, 298.15 K, and 393.15 K
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of 2-furylmethylamine with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-furylmethylamine: A precursor in the synthesis of 3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one.
2-furylacetic acid: Another furan derivative with different functional groups.
5-methyl-2-furylacetic acid: A similar compound with a methyl group on the furan ring.
Uniqueness
This compound is unique due to the presence of both a thiol group and an imidazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other furan derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-7-4-9-8(13)10(7)5-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUFJLQIGRHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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